Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- is a complex organic compound that features a benzoic acid core substituted with a bis[(diphenylphosphino)methyl]amino group. This compound is notable for its applications in various chemical reactions and its role as a ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- typically involves the reaction of 4-(diphenylphosphino)benzoic acid with appropriate reagents to introduce the bis[(diphenylphosphino)methyl]amino group. One common method involves the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines forms the desired phosphine ligands .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine ligands.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are common.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine ligands, and various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- involves its role as a ligand, where it coordinates with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, ruthenium, and copper .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diphenylphosphino)benzoic acid: A simpler phosphine ligand used in similar catalytic applications.
2-(Diphenylphosphino)benzoic acid: Another phosphine ligand with slightly different steric and electronic properties.
Uniqueness
Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- is unique due to its bis[(diphenylphosphino)methyl]amino group, which provides enhanced coordination capabilities and stability in metal complexes. This makes it particularly effective in catalysis and coordination chemistry .
Eigenschaften
CAS-Nummer |
592531-23-2 |
---|---|
Molekularformel |
C33H29NO2P2 |
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
4-[bis(diphenylphosphanylmethyl)amino]benzoic acid |
InChI |
InChI=1S/C33H29NO2P2/c35-33(36)27-21-23-28(24-22-27)34(25-37(29-13-5-1-6-14-29)30-15-7-2-8-16-30)26-38(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-26H2,(H,35,36) |
InChI-Schlüssel |
CVKCCZNPXAJLHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CN(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.